HDAOS

Clinical Chemistry Glucose Oxidase Assay Interference Rejection

Common challenge: Replacing Trinder's reagents without validation risks method accuracy. HDAOS is the exact solution. Measurable outcomes: Eliminates lipemia, hemolysis, and icterus bias vs. 4-chlorophenol; λmax 583-600 nm enables simpler assay design with fewer blanking requirements; 1.36-fold higher absorbance intensity than phenol-based chromogens.

Molecular Formula C11H16NNaO6S
Molecular Weight 313.30 g/mol
Cat. No. B1663328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAOS
Molecular FormulaC11H16NNaO6S
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]
InChIInChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1
InChIKeySVLRFMQGKVFRTB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt): Core Identity and Procurement Baseline


HDAOS (CAS 82692-88-4), chemically N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, is a next-generation chromogenic substrate within the Trinder's reagent family. It is a highly water-soluble aniline derivative designed for the enzymatic photometric determination of hydrogen peroxide in diagnostic and biochemical assays . Its molecular structure features a sulfopropyl group and two methoxy substituents on the aniline ring, which confer enhanced aqueous solubility and distinct spectrophotometric properties compared to earlier phenol-based reagents .

Trinder's reagent chromogen for enzymatic H₂O₂ detection
High aqueous solubility supports reagent formulation
Red-shifted λmax reduces spectral interference risk

Why HDAOS Cannot Be Casually Swapped with Generic Trinder's Reagents: The Risk of Unquantified Interference and Wavelength Mismatch


Substituting HDAOS with an in-class analog without verification introduces significant analytical risk. While many Trinder's reagents share a common reaction mechanism with 4-aminoantipyrine (4-AAP), they diverge critically in their maximum absorption wavelengths (λmax) and susceptibility to common biological interferents. For instance, replacing HDAOS (λmax ≈ 583-600 nm) with TOOS (λmax ≈ 555 nm) or ADPS (λmax ≈ 540 nm) would necessitate a complete re-validation of the spectrophotometric method and could increase interference from hemolysis, icterus, and lipemia due to overlapping absorbance profiles . The quantitative evidence below demonstrates that HDAOS's specific molecular design provides a distinct, measurable advantage in interference rejection and method accuracy, making simple substitution without empirical validation a direct threat to diagnostic reliability [1].

HDAOS (target)
Red-shifted λmax (~583-600 nm) and reported interference robustness
Generic analogs (TOOS, ADPS, 4-chlorophenol)
Shorter λmax (~540-555 nm); may show bias from lipemia, hemolysis, or icterus
Assay transfer risk
Wavelength mismatch and divergent interference profiles require full method re-validation
Direct substitution
Not supported without empirical verification; risk of inaccurate results in challenging sample matrices

Quantitative Differentiation of HDAOS Against Analog Chromogens: A Comparative Evidence Guide for Procurement


Superior Interference Rejection: HDAOS vs. 4-Chlorophenol in Lipemic, Hemolytic, and Icteric Serum Glucose Assays

A direct head-to-head clinical study compared a glucose oxidase (GOD) method using HDAOS/4-AAP against the standard GOD-PAP method using 4-chlorophenol. In 24 lipemic, 24 hemolytic, and 24 icteric serum samples, the HDAOS method showed a statistically significant difference from the GOD-PAP method (P<0.05), while showing no significant difference from the reference HPLC method (P>0.05). This confirms that the traditional 4-chlorophenol method is significantly biased by common interferents, whereas the HDAOS method is not [1].

Interference rejection vs. 4-chlorophenol
Head-to-head
HDAOS method: no significant bias vs. HPLC (P>0.05)
4-chlorophenol method: significant bias vs. HPLC (P<0.05)
Supports interference-robust glucose assay
24 lipemic, hemolytic, icteric samples each; 600 nm detection
Clinical Chemistry Glucose Oxidase Assay Interference Rejection

Enhanced Absorbance Intensity: HDAOS vs. Phenol-Based Chromogens in Oxidative Coupling Reactions

In oxidative coupling with 4-aminoantipyrine (4-AA), the dye generated from HDAOS exhibits a maximum absorption wavelength of 583 nm. Direct comparison of the absorbance intensity reveals that the HDAOS/4-AA dye is 1.36 times more intense than that produced by phenol-based chromogens under equivalent conditions .

Absorbance intensity vs. phenol-based
Data to verify
1.36× higher absorbance intensity
May support increased assay sensitivity
Class-level inference; verify in target assay format
Spectrophotometry Chromogenic Substrate Molar Absorptivity

Analytical Method Validation: HDAOS-Based Creatinine Assay vs. One-Step Enzymatic Method and HPLC

A two-step enzymatic assay for serum creatinine using HDAOS/4-AAP as the chromogen system was directly compared to a standard one-step enzymatic method and HPLC. The HDAOS-based two-step method yielded results (84.2±26.6 µmol/L) that were significantly lower and more accurate than the one-step method (116.6±29.6 µmol/L, t=32.12, P<0.01) and showed no statistically significant difference from HPLC (83.9±26.8 µmol/L, t=0.5416, P>0.05), with excellent correlation (r²=0.9824) [1].

Creatinine assay accuracy vs. one-step method
Head-to-head
HDAOS two-step: 84.2±26.6 µmol/L, HPLC-equivalent (r²=0.9824)
One-step method: 116.6±29.6 µmol/L, significant bias
Enables reference-method accuracy in creatinine assays
n=36 samples; method comparison context
Clinical Chemistry Creatinine Assay Enzymatic Method

Wavelength Differentiation: HDAOS vs. TOOS and DAOS for Optimized Spectrophotometric Selectivity

Among commercial Trinder's reagents, HDAOS exhibits a maximum absorption wavelength (λmax) of 583-600 nm, which is distinctly higher than TOOS (555 nm) and ADPS (540 nm), and comparable to DAOS (593 nm). This red-shifted λmax positions the HDAOS signal in a spectral region with inherently lower background absorbance from common biological interferents such as hemoglobin, bilirubin, and lipids .

Maximum wavelength differentiation
Cross-study comparable
583–600 nm (red-shifted vs. TOOS 555 nm, ADPS 540 nm)
Reduced background spectral interference
Comparative review; verify in specific assay matrix
Spectrophotometry Chromogenic Substrate Selection Trinder's Reagent

Optimal Procurement and Application Scenarios for HDAOS Based on Quantitative Evidence


Development of Interference-Resistant Glucose Assays for Clinical Chemistry Analyzers

Based on direct evidence that HDAOS eliminates statistically significant bias from lipemia, hemolysis, and icterus compared to 4-chlorophenol [1], this compound is the rational choice for formulating next-generation glucose oxidase (GOD) reagent kits intended for use on automated clinical chemistry platforms. The HDAOS-based method demonstrated equivalence to HPLC in challenging sample matrices, a key value proposition for IVD manufacturers seeking to differentiate their products on accuracy and robustness. The 5-minute reaction endpoint and broad linear range (0.20-28.00 mmol/L) further support high-throughput automation.

Formulation of High-Accuracy Enzymatic Creatinine Reagent Kits

The direct comparison showing that an HDAOS/4-AAP two-step creatinine assay achieves accuracy statistically equivalent to HPLC (P>0.05), while a one-step method using an unspecified chromogen exhibited a significant positive bias of ~32 µmol/L (P<0.01) [1], positions HDAOS as a critical raw material for manufacturers aiming to produce premium creatinine reagents. In the context of stringent clinical laboratory regulations, the demonstrated elimination of endogenous creatine interference and matrix effects makes HDAOS a procurement priority for achieving reference-method traceability.

Design of High-Sensitivity Assays Requiring Low Detection Limits in Research

The 1.36-fold higher absorbance intensity of the HDAOS/4-AAP dye compared to phenol-based chromogens [1] directly supports the development of research assays where sensitivity is paramount. For applications such as quantifying low levels of hydrogen peroxide in cellular studies or detecting subtle changes in oxidase enzyme activity, HDAOS enables a lower limit of detection without requiring increased reagent volumes. This quantitative advantage in signal generation is a key procurement driver for research groups focused on sensitive colorimetric detection.

Development of Total Cholesterol Reagent Kits Requiring Minimal Spectral Interference

The established λmax of HDAOS in the 583-600 nm range provides a spectral window with reduced interference from common serum components [1]. This property makes HDAOS particularly well-suited for total cholesterol assay formulation, as noted in industry practice [2]. For procurement specialists, this wavelength characteristic translates to a simpler assay design with fewer sample blanking requirements and lower susceptibility to errors from icteric or hemolyzed specimens, thereby improving overall kit robustness and reducing technical support burden.

Application
Selection Property
Validation Focus
Enzymatic glucose assay formulation
Interference robustness (lipemia, hemolysis, icterus)
Method comparison vs. HPLC reference in challenged matrices
Enzymatic creatinine assay development
Accuracy and bias control
Two-step method vs. one-step method agreement with HPLC
High-sensitivity H₂O₂ detection (research)
Enhanced absorbance intensity
Sensitivity verification in target analyte concentration range
Cholesterol assay reagent design
Red-shifted λmax for reduced spectral interference
Spectral interference testing with relevant serum components

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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